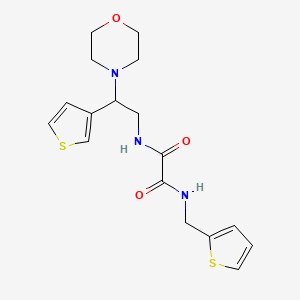
N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that exhibits significant potential for various biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxalamide core, a morpholino ring, and thiophene moieties. Its molecular formula is C15H20N4O3S2 with a molecular weight of approximately 360.5 g/mol. The structural complexity allows for potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Morpholino Intermediate : Morpholine reacts with alkylating agents to form the morpholino component.
- Introduction of Thiophene Moieties : Thiophene groups are introduced through coupling reactions involving thiophene derivatives.
- Oxalamide Formation : The final step involves reacting the morpholino-thiophene intermediate with oxalyl chloride and an appropriate amine to yield the desired compound.
Anticancer Properties
Preliminary studies suggest that compounds structurally similar to this compound exhibit promising anticancer activities. For instance, research indicates that related compounds can induce apoptosis in various cancer cell lines, such as HepG2 cells, by arresting the cell cycle at the S phase and activating mitochondrial pathways leading to cell death .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| IMB-1406 | HepG2 | 6.92 - 8.99 | Induces apoptosis via mitochondrial dysfunction |
| Similar Compound X | MCF7 | 5.00 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Compounds with similar thiophene and morpholino structures have been reported to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential therapeutic applications in inflammatory diseases.
The proposed mechanisms for the biological activity of this compound include:
- Interaction with Enzymes/Receptors : The morpholino and thiophene groups may facilitate binding to specific enzymes or receptors involved in cancer progression or inflammation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction, increasing levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various phases, particularly S phase, which is critical for inhibiting tumor growth .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on IMB-1406 : This study demonstrated that IMB-1406 (a related compound) effectively inhibited HepG2 cell growth with an IC50 value ranging from 6.92 to 8.99 μM, indicating strong anti-tumor activity .
- Inflammatory Response Modulation : Research on compounds containing thiophene rings has shown their ability to downregulate inflammatory markers in vitro, suggesting potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
特性
IUPAC Name |
N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c21-16(18-10-14-2-1-8-25-14)17(22)19-11-15(13-3-9-24-12-13)20-4-6-23-7-5-20/h1-3,8-9,12,15H,4-7,10-11H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEIWOZLMFQEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













